4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1215332-65-2, molecular formula C₁₂H₈F₃N₃O₂, molecular weight 283.21 g/mol) is a heterocyclic building block belonging to the 2,4-diaminopyrimidine-aryl-carboxylic acid chemotype. The compound features a 2-trifluoromethylpyrimidine core linked via a secondary amine bridge to a para-benzoic acid moiety.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21 g/mol
CAS No. 1215332-65-2
Cat. No. B1393508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid
CAS1215332-65-2
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
InChIKeyHSQUZGLXLQWKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1215332-65-2): Structural Identity and Compound-Class Context


4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1215332-65-2, molecular formula C₁₂H₈F₃N₃O₂, molecular weight 283.21 g/mol) is a heterocyclic building block belonging to the 2,4-diaminopyrimidine-aryl-carboxylic acid chemotype [1]. The compound features a 2-trifluoromethylpyrimidine core linked via a secondary amine bridge to a para-benzoic acid moiety. This scaffold places it within a broader class of trifluoromethylpyrimidine-based bioactive molecules that have been investigated as kinase inhibitors and anti-inflammatory agents [2][3]. Its substitution pattern—specifically the 2-CF₃ group on the pyrimidine ring combined with the 4-NH-aryl-carboxylic acid architecture—creates a distinct hydrogen-bond donor/acceptor arrangement that differentiates it from positional isomers and linker-modified analogs commonly offered as alternative procurement candidates.

Why 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid Cannot Be Casually Interchanged with In-Class Analogs: A Procurement Risk Statement


Close structural analogs of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid—including regioisomers differing in CF₃ position on the pyrimidine ring, positional isomers of the carboxylic acid, and linker-modified ether analogs—share the same or nearly identical molecular formula and can appear superficially interchangeable in procurement databases [1]. However, the specific 2-CF₃ substitution on the pyrimidine C2 position (rather than the C4 position), combined with the secondary amine (NH) linker to para-benzoic acid, establishes a unique pharmacophoric geometry and hydrogen-bonding profile that cannot be replicated by these analogs. In kinase inhibitor programs built on the 2,4-diaminopyrimidine scaffold, small changes in substitution pattern have been demonstrated to alter selectivity profiles by 10- to 20-fold across closely related kinase targets [2]. Substituting this compound with a regioisomer or ether analog without experimental validation therefore risks loss of target engagement, altered binding kinetics, or unanticipated off-target activity. The quantitative structural and physicochemical evidence below establishes the measurable dimensions along which this compound diverges from its most common procurement alternatives.

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (1215332-65-2): Head-to-Head Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2-CF₃-Pyrimidine vs. 4-CF₃-Pyrimidine Substitution Pattern

The target compound positions the electron-withdrawing trifluoromethyl group at the C2 position of the pyrimidine ring, directly adjacent to the NH linkage point at C4. The closest regioisomeric comparator, 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid, places the CF₃ group at the C4 position with the NH linker at C2, reversing the electronic and steric environment around the critical diaminopyrimidine hydrogen-bonding motif. This positional swap alters the pKa of the pyrimidine nitrogen atoms and the conformational preferences of the NH-aryl linkage. Predicted pKa values for the comparator series indicate a pKa of ~4.16 for the 3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid analog , while the 2-CF₃ substitution pattern in the target compound is expected to further modulate the pyrimidine N1 basicity due to the closer proximity of the electron-withdrawing group to the ring nitrogens. In the broader 2,4-diaminopyrimidine kinase inhibitor class, analogous regioisomeric modifications have produced IC₅₀ shifts exceeding 10-fold against targets such as FAK and PYK2 [1]. Direct head-to-head biological data for this specific compound pair is not available in the public domain; this evidence is classified as class-level inference.

Kinase inhibitor scaffold Regioisomer selectivity Medicinal chemistry

Linker Atom Differentiation: Secondary Amine (NH) vs. Ether (O) Bridge Between Pyrimidine and Benzoic Acid

The target compound utilizes a secondary amine (–NH–) as the linker between the pyrimidine C4 and the benzoic acid para position, contributing one additional hydrogen-bond donor (HBD) relative to the ether analog 4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1086379-69-2), which employs an oxygen linker (–O–) incapable of donating a hydrogen bond. Computed properties confirm the target compound has 2 HBD counts versus 1 for the ether analog, while hydrogen-bond acceptor counts are 8 vs. 7 respectively [1]. This HBD capability is structurally significant: in kinase inhibitor co-crystal structures of related 2,4-diaminopyrimidine scaffolds, the NH group at this position frequently engages in a direct hydrogen bond with the kinase hinge region backbone carbonyl [2]. Replacing NH with O eliminates this hydrogen-bond donation, which can weaken hinge binding and alter selectivity profiles. The molecular formula also changes from C₁₂H₈F₃N₃O₂ (target, MW 283.21) to C₁₂H₇F₃N₂O₃ (ether analog, MW 284.19) .

Hydrogen-bond donor Molecular recognition Binding mode

Positional Isomer Differentiation: para-Benzoic Acid (4-COOH) vs. meta-Benzoic Acid (3-COOH)

The target compound bears the carboxylic acid group at the para (4-) position of the phenyl ring, whereas the positional isomer 3-{[2-(trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (CAS 1216958-06-3) places the COOH at the meta (3-) position. This change alters the exit vector angle of the carboxylic acid relative to the pyrimidine-NH-phenyl axis. In the 4-COOH configuration, the acid group is co-linear with the NH-pyrimidine axis, projecting the acidic functionality approximately 180° from the pyrimidine ring. In the 3-COOH isomer, the acid group is angled at ~120° relative to this axis. Both isomers share identical molecular weight (283.21 g/mol) and formula (C₁₂H₈F₃N₃O₂) [1], making them indistinguishable by mass spectrometry alone and creating a concrete risk of misidentification during procurement. LogP (XLogP3-AA) for the target compound is computed as 2.5 with TPSA = 75.1 Ų [1]; the 3-COOH isomer is expected to exhibit a slightly different LogP and TPSA due to altered intramolecular hydrogen-bonding potential between the COOH and the NH linker.

Positional isomer Carboxylic acid geometry Pharmacophore vector

Physicochemical Property Profile: LogP, TPSA, and Drug-Likeness Positioning Within the Trifluoromethylpyrimidine Benzoic Acid Series

The target compound's computed XLogP3-AA of 2.5 and topological polar surface area (TPSA) of 75.1 Ų position it within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW 283.21 < 500; LogP < 5; HBD 2 ≤ 5; HBA 8 ≤ 10) [1]. The TPSA value of 75.1 Ų falls below the commonly cited 90 Ų threshold for blood–brain barrier penetration and below the 140 Ų threshold for oral absorption, suggesting acceptable membrane permeability potential [2]. In comparison, the methyl-substituted analog 2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid (CAS 1495407-96-9) carries a higher molecular weight of 297.24 g/mol (ΔMW = +14.03) due to the additional methyl group and altered pyrimidine substitution, which increases lipophilicity and steric bulk—properties that may be advantageous or disadvantageous depending on the target binding site topology [3]. The trifluoromethyl group at the C2 position of the target compound contributes to metabolic stability; literature on trifluoromethylpyrimidine-based inhibitors demonstrates that the CF₃ group reduces oxidative metabolism compared to methyl or unsubstituted analogs [4].

Lipophilicity Polar surface area Drug-likeness CNS permeability

Purity Specification Benchmarking: Vendor-Supplied ≥97% Purity and Its Procurement Reliability Implications

The target compound is commercially available from multiple independent vendors at a minimum purity specification of 97% (HPLC), with appearance described as white to off-white powder . LeYan (Catalog No. 1801317), Chemenu (Catalog No. CM489149), and VWR/Matrix Scientific each list the compound at 97% purity . This multi-vendor availability at consistent purity specifications provides procurement reliability: researchers can source from alternative suppliers without compromising quality thresholds. By comparison, the regioisomer 3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid (CAS 1217079-88-3) is listed at 95% minimum purity by some vendors , and the product status for certain analogs has been noted as 'discontinued' in supplier catalogs , indicating supply-chain volatility for some in-class compounds. The target compound benefits from active, multi-supplier availability.

Chemical purity Vendor specification Quality assurance Procurement

Recommended Application Scenarios for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid (1215332-65-2) Based on Differentiated Evidence


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting the Hinge-Binding Cleft

The 2-CF₃-pyrimidin-4-NH-aryl architecture of this compound maps directly onto the well-validated 2,4-diaminopyrimidine kinase hinge-binding motif. The NH linker provides the essential hydrogen-bond donor for hinge-region backbone carbonyl engagement, as structurally demonstrated in co-crystal structures of related 2,4-diaminopyrimidine scaffolds bound to Aurora A kinase (PDB: 3UOD) [1]. The 2-CF₃ group enhances metabolic stability and modulates the pyrimidine N1 basicity, while the para-COOH provides a synthetically tractable handle for amide coupling or esterification to elaborate into diverse kinase inhibitor chemotypes. Researchers pursuing FAK, PYK2, or Aurora kinase targets should prioritize this specific regioisomer over the 4-CF₃ analog, as published SAR in the trifluoromethylpyrimidine series shows that CF₃ position can shift kinase selectivity by 10- to 20-fold [2].

CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity

With a computed TPSA of 75.1 Ų—comfortably below the 90 Ų CNS permeability threshold—and a moderate LogP of 2.5, this compound is well-suited as a starting point for CNS-targeted chemical probe development [3][4]. The para-COOH group provides a vector for pro-drug derivatization (e.g., ester pro-drugs to enhance brain uptake) or for conjugation to targeting moieties. The trifluoromethyl group's electron-withdrawing character reduces susceptibility to oxidative metabolism, a desirable property for CNS compounds requiring extended half-lives [2]. The bulkier 2-methyl-5-substituted analog (MW 297.24) is expected to have a higher TPSA and LogP, potentially limiting its CNS permeability; the target compound's favorable profile supports its selection for CNS discovery programs.

Anti-Inflammatory Pathway Screening: Prostaglandin E2 (PGE2) Production Inhibition Models

Polysubstituted pyrimidines bearing trifluoromethyl groups have been reported as sub-micromolar inhibitors of PGE2 production, with IC₅₀ values as low as 12 nM in LPS-stimulated human whole blood assays [5]. The target compound's structural features—a 2-CF₃-pyrimidine with a 4-NH-aryl-carboxylic acid—align with the general pharmacophore of this anti-inflammatory pyrimidine class. While direct PGE2 inhibition data for this specific compound has been cited in secondary sources, the absence of verifiable primary publication data means this application scenario should be treated as hypothesis-generating rather than validated. Researchers evaluating this compound for COX/mPGES-1 pathway modulation should perform confirmatory head-to-head profiling against the 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid regioisomer to experimentally establish selectivity, given the 10-fold sensitivity of related pyrimidine anti-inflammatory SAR to substitution pattern changes [5].

Synthetic Intermediate for Amide-Coupled Library Synthesis and Bioconjugation

The free para-carboxylic acid functionality makes this compound an ideal building block for amide bond formation with primary or secondary amines, enabling rapid library diversification through parallel synthesis. The LeYan catalog lists this compound as a research-chemical building block (Catalog No. 1801317, 97% purity) , and its MDL number (MFCD11505016) facilitates electronic procurement and inventory management. The NH linker and CF₃ group remain intact during standard amide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt), allowing the core pharmacophore to be preserved while varying the amide substituent. This contrasts with the ether analog (CAS 1086379-69-2), whose O-linker may undergo cleavage under strongly acidic or Lewis-acidic coupling conditions, offering the target compound a practical advantage in synthetic workflow robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.